molecular formula C9H6ClFN2 B12973374 4-Chloro-7-fluoroquinolin-3-amine

4-Chloro-7-fluoroquinolin-3-amine

Cat. No.: B12973374
M. Wt: 196.61 g/mol
InChI Key: SONSGBIEDUAATH-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoroquinolin-3-amine is a heterocyclic aromatic amine that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4th and 7th positions, respectively, on the quinoline ring. The quinoline ring system is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with 2,4-difluorobenzaldehyde under acidic conditions to form the intermediate, which is then cyclized to yield the desired quinoline derivative . Another approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoroquinolin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Nucleophilic Substitution: Substituted quinolines with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Cross-Coupling: Biaryl quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-fluoroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

4-chloro-7-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6ClFN2/c10-9-6-2-1-5(11)3-8(6)13-4-7(9)12/h1-4H,12H2

InChI Key

SONSGBIEDUAATH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)N)Cl

Origin of Product

United States

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